3-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-fluorobenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzothieno-pyrimidinone core, making it a potential candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of α-substituted β-ketoesters into acyl enamines, followed by further cyclization to form the benzothieno-pyrimidinone core . This process can be achieved without the use of metal mediators or catalysts, making it a metal-free approach .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
3-(4-fluorobenzyl)-5,6,7,8-tetrahydro1
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an antitubercular agent and as an epidermal growth factor receptor (EGFR) inhibitor.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, blocking its activity and thereby inhibiting cell proliferation . In the context of antitubercular activity, it disrupts the function of essential enzymes in Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antitubercular properties.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds have shown potential as EGFR inhibitors and antitumor agents.
Uniqueness
3-(4-fluorobenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which may confer unique biological activities and selectivity towards certain molecular targets.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c18-12-7-5-11(6-8-12)9-20-10-19-16-15(17(20)21)13-3-1-2-4-14(13)22-16/h5-8,10H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOUXTXNENTVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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